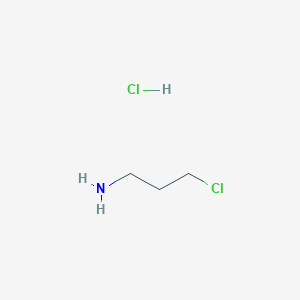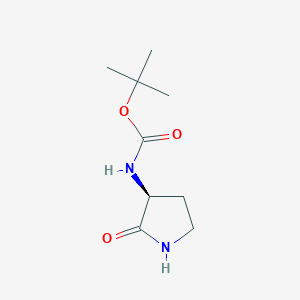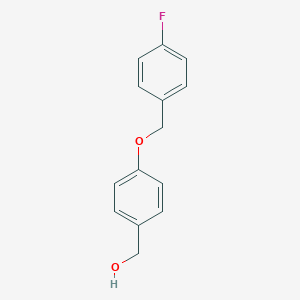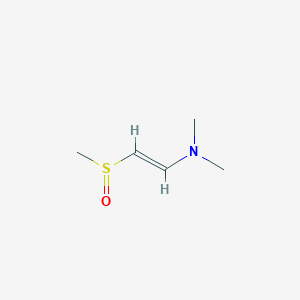
2-(Methylsulfinyl)-N,N-dimethylethene-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfinyl)-N,N-dimethylethene-1-amine, also known as Methiopropamine or MPA, is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in 1942 by the pharmaceutical company Boehringer Ingelheim. MPA has been used in scientific research for its potential therapeutic applications, but its use as a recreational drug has also been reported.
Wirkmechanismus
MPA acts as a dopamine reuptake inhibitor, meaning that it prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased neurotransmission and enhanced cognitive function.
Biochemische Und Physiologische Effekte
MPA has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to improved cognitive function, increased alertness, and enhanced mood. However, prolonged use of MPA has been associated with adverse effects such as anxiety, paranoia, and agitation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of MPA in laboratory experiments has several advantages, including its high potency and selectivity for the dopamine transporter. However, its complex synthesis and potential for abuse limit its usefulness in research.
Zukünftige Richtungen
Future research on MPA should focus on its potential therapeutic applications, particularly in the treatment of ADHD and other dopamine-related disorders. Further studies are needed to determine the long-term effects of MPA use and to develop safer and more effective treatments. Additionally, research should be conducted to develop new and more efficient synthesis methods for MPA.
Synthesemethoden
MPA can be synthesized through a multi-step process starting with the reaction of 2-bromo-1-phenylethanone with methylamine. The resulting intermediate is then reacted with dimethylamine and sulfur dioxide to yield MPA. The synthesis of MPA is a complex process that requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
MPA has been studied for its potential therapeutic applications in various fields of medicine, including neurology and psychiatry. Studies have shown that MPA has a high affinity for the dopamine transporter, which suggests that it may have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other disorders that involve dopamine dysregulation.
Eigenschaften
CAS-Nummer |
111682-18-9 |
|---|---|
Produktname |
2-(Methylsulfinyl)-N,N-dimethylethene-1-amine |
Molekularformel |
C5H11NOS |
Molekulargewicht |
133.21 g/mol |
IUPAC-Name |
(E)-N,N-dimethyl-2-methylsulfinylethenamine |
InChI |
InChI=1S/C5H11NOS/c1-6(2)4-5-8(3)7/h4-5H,1-3H3/b5-4+ |
InChI-Schlüssel |
YJQQSGJTCMZWET-SNAWJCMRSA-N |
Isomerische SMILES |
CN(C)/C=C/S(=O)C |
SMILES |
CN(C)C=CS(=O)C |
Kanonische SMILES |
CN(C)C=CS(=O)C |
Synonyme |
Ethenamine, N,N-dimethyl-2-(methylsulfinyl)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




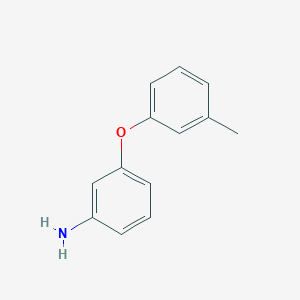
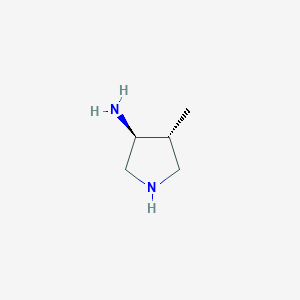


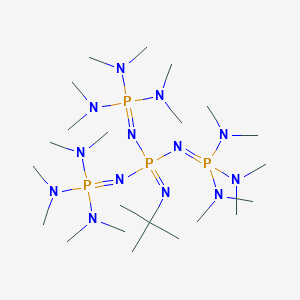
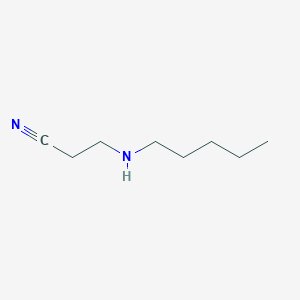
![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)
